

Application Note: Synthesis of 6-Bromo-4-iodoquinoline via Finkelstein Iodination

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Compound of Interest

Compound Name: 6-Bromo-4-iodoquinoline

Cat. No.: B1287929

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Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Bromo-4-iodoquinoline is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents.^{[1][2]} The Finkelstein reaction provides a reliable method for the synthesis of alkyl and aryl iodides from the corresponding chlorides or bromides.^{[3][4][5]} This application note details a specific protocol for the Finkelstein iodination of 6-bromo-4-chloroquinoline to produce **6-bromo-4-iodoquinoline**. The procedure involves the reaction of 6-bromo-4-chloroquinoline hydrochloride with sodium iodide in acetonitrile.^[1]

Reaction Scheme

The overall reaction is a nucleophilic substitution where the chloride atom at the 4-position of the quinoline ring is replaced by an iodide atom.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of **6-bromo-4-iodoquinoline**.^[1]

Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Amount	Moles (mmol)
6-bromo-4-chloroquinoline	C ₉ H ₅ BrClN	242.50	0.204 g	0.84
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	10 mL	-
HCl/EtOH solution	HCl/C ₂ H ₅ OH	-	80 mL	-
Sodium Iodide (NaI)	NaI	149.89	1.638 g	10.93
Acetonitrile (CH ₃ CN)	C ₂ H ₃ N	41.05	40 mL	-

Equipment

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Standard laboratory glassware
- Filtration apparatus

Procedure

Part 1: Preparation of 6-bromo-4-chloroquinoline hydrochloride

- Dissolve 6-bromo-4-chloroquinoline (0.204 g, 0.84 mmol) in 10 mL of tetrahydrofuran (THF) in a round-bottom flask.[\[1\]](#)
- To the stirred solution, add 80 mL of an HCl/EtOH solution dropwise at room temperature.[\[1\]](#)

- Continue stirring the mixture for 30 minutes at room temperature.[\[1\]](#)
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the gray hydrochloride salt.[\[1\]](#)

Part 2: Finkelstein Iodination

- Combine the 6-bromo-4-chloroquinoline hydrochloride (0.100 g, 0.36 mmol, assuming quantitative conversion from a portion of the previous step) and sodium iodide (1.638 g, 10.93 mmol) in a round-bottom flask.[\[1\]](#)
- Add 40 mL of acetonitrile to the flask.[\[1\]](#)
- Heat the mixture to reflux at 100°C with continuous stirring for 32 hours.[\[1\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.[\[1\]](#)
- Remove the solvent by distillation under reduced pressure to yield the crude product as a yellow powder.[\[1\]](#)
- Further purification of the crude product can be performed if necessary, for example, by recrystallization or column chromatography.

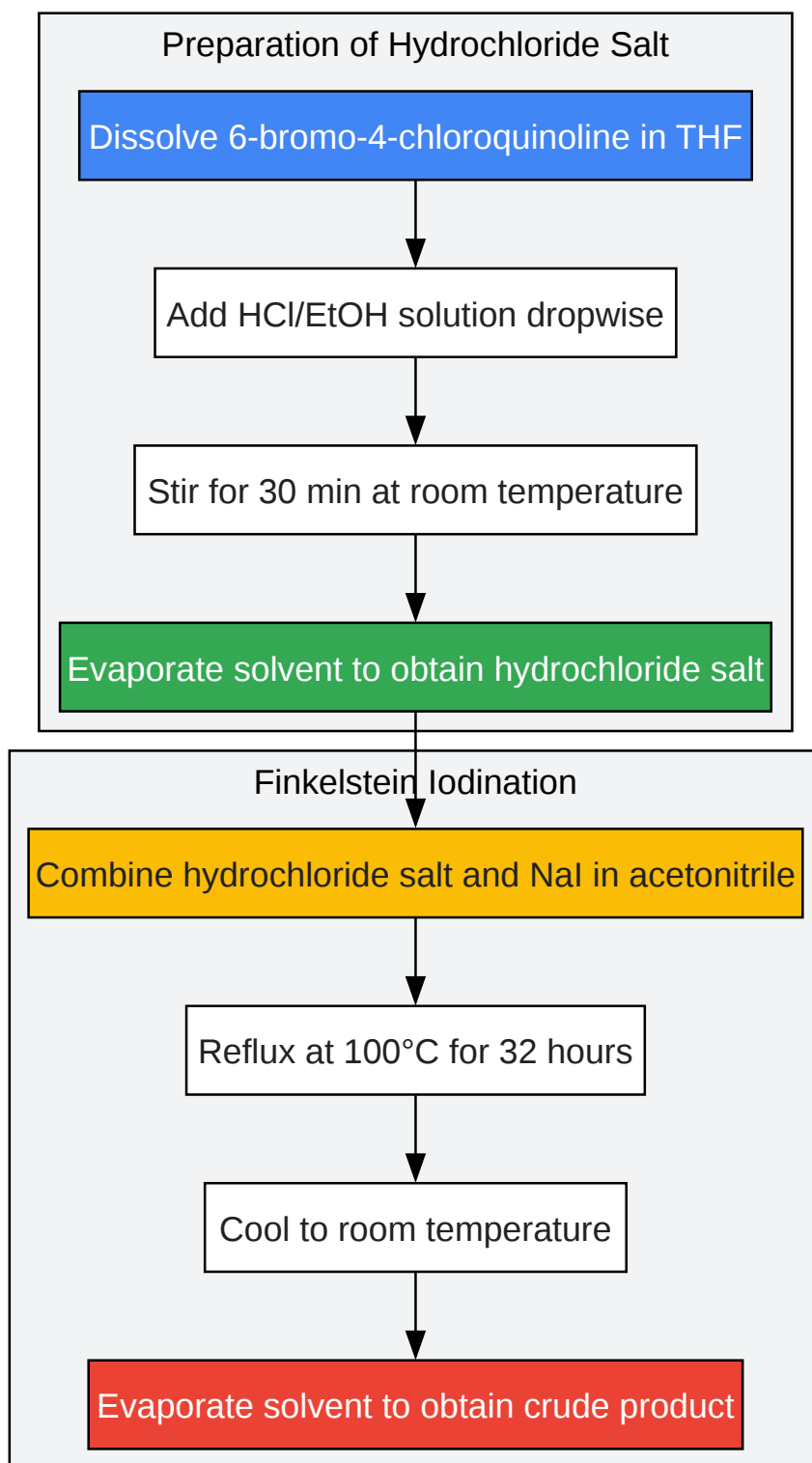
Data Summary

The following table summarizes the key quantitative data for the Finkelstein iodination step.

Reactant	Molar Mass (g/mol)	Mass (g)	Moles (mmol)	Molar Ratio
6-bromo-4-chloroquinoline hydrochloride	~278.96	0.100	0.36	1
Sodium Iodide (NaI)	149.89	1.638	10.93	~30

Parameter	Value
Solvent	Acetonitrile
Solvent Volume	40 mL
Reaction Temperature	100°C (Reflux)
Reaction Time	32 hours

Experimental Workflow Visualization



Finkelstein Iodination of 6-bromo-4-chloroquinoline Workflow

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Caption: Workflow for the synthesis of **6-bromo-4-iodoquinoline**.

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